molecular formula C15H13NO2S B8200707 3-methyl-1-(phenylsulfonyl)-1H-indole

3-methyl-1-(phenylsulfonyl)-1H-indole

Cat. No.: B8200707
M. Wt: 271.3 g/mol
InChI Key: JMFHTDJSMGWOTJ-UHFFFAOYSA-N
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Description

3-Methyl-1-(phenylsulfonyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(phenylsulfonyl)-1H-indole typically involves the sulfonylation of indole derivatives. One common method is the reaction of 3-methylindole with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under mild conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Nucleophilic Addition: The phenylsulfonyl group can participate in nucleophilic addition reactions, forming new carbon-sulfur bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include halogenated indoles, alkylated indoles, acylated indoles, and various sulfonyl derivatives. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

3-Methyl-1-(phenylsulfonyl)-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Industrial Applications: In the industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways . Additionally, its ability to undergo electrophilic substitution allows it to form covalent bonds with nucleophilic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(phenylsulfonyl)-1H-indole is unique due to the presence of both the methyl group at the 3-position and the phenylsulfonyl group. This combination enhances its reactivity towards electrophilic and nucleophilic reagents, making it a valuable intermediate in organic synthesis. Its unique structure also contributes to its potential as a pharmaceutical agent with diverse biological activities .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-12-11-16(15-10-6-5-9-14(12)15)19(17,18)13-7-3-2-4-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFHTDJSMGWOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

50% sodium hydride (1.1 g) was added to a solution of 3-methylindole (4 g) dissolved in anhydrous DMF (50 ml), keeping the temperature under 30° C. Stir for 15 minutes, then drip carefully the phenylsulphonyl chloride (4.7 ml) dissolved in anhydrous DMF (20 ml) and leave under stirring for 2 hours at 25° C. Then add methanol (5 ml) to decompose the possible present traces of BuLi; remove the solvent under reduced pressure, add water (20 ml) and extract exhaustively with methylenchloride. The organic phase is made anhydrous on sodium sulfate and the solvent is removed under reduced pressure. The residue (9.5 g) is ground in methylenchloride/hexane 1:1 to obtain N-(phenylsulphonyl)-3-methylindole (2 g) (m.p. 116-120° C.). The mother liquors are chromatographied to recover more product, eluting with methylenchloride/hexane 1:1. N-(phenylsulphonyl)-3-methylindole (7 g) is recovered from the intermediate fractions, removing the solvent under reduced pressure. Total reaction yield: 85%.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

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